2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-13-17(2)28(26-16)23-25-20(18-9-5-3-6-10-18)14-22(30)27(23)15-21(29)24-19-11-7-4-8-12-19/h3-14H,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPHWBTEIUWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting suitable precursors, such as urea or guanidine, with aldehydes or ketones.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled together using a suitable linker, often involving amide bond formation.
Final Assembly: The phenylacetamide group is introduced in the final step, typically through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Various substitution reactions can be performed on the aromatic rings and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication through various mechanisms. The presence of the pyrazole moiety in this compound may enhance its interaction with viral proteins, making it a candidate for further investigation in antiviral drug development .
Anticancer Properties
Several studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit tumor growth by disrupting cellular processes such as tubulin polymerization. This mechanism is crucial as it prevents cancer cells from successfully dividing and proliferating .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Research into related compounds indicates that modifications in the phenyl and pyrazole groups can lead to enhanced antibacterial and antifungal effects. This makes it a promising candidate for developing new antimicrobial agents .
Case Study 1: Antiviral Activity
In a study published in Pharmaceutical Research, a series of pyrazole derivatives were synthesized and tested against various viruses. The results indicated that structural variations significantly affected their antiviral efficacy. The compound under discussion showed promising results against certain strains of viruses, warranting further exploration into its mechanism of action and therapeutic potential .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties of similar compounds revealed that they could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The specific compound was found to be effective against breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares key features with the following analogs (Table 1):
Table 1: Structural Comparison with Analogs
*Calculated based on IUPAC nomenclature; exact formula may vary.
Key Observations:
Core Heterocycles: The target compound and BG15918 share the 3,5-dimethylpyrazole and dihydropyrimidinone core. BG15918 differs in the substitution at position 4 (methyl vs. phenyl) and the acetamide group (4-ethylphenyl vs. phenyl) .
Terminal Groups : The N-phenylacetamide group is conserved across analogs, suggesting its role in target binding or solubility modulation.
Functional Implications
- Hydrogen Bonding: The dihydropyrimidinone ring in the target compound provides hydrogen-bond donor/acceptor sites (N–H and C=O), which may enhance crystal packing stability or intermolecular interactions in biological systems .
- Steric Effects: The bulkier dihydropyrimidinone scaffold in the target compound may restrict binding to shallow enzymatic pockets compared to smaller analogs like the piperidinecarboxamide derivative .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 328.38 g/mol. The structure consists of a pyrimidine ring fused with a pyrazole moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Antioxidant Properties : The presence of the pyrazole and pyrimidine rings may contribute to antioxidant activities, reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Biological Activity Data
| Activity Type | IC50 Value (μM) | Tested Cell Lines/Organisms |
|---|---|---|
| Inhibition of AC1 | 1.4 | HEK293 cells |
| Antioxidant Activity | Not specified | Various in vitro assays |
| Antimicrobial Activity | Varies | Staphylococcus aureus, E. coli |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . -
Antimicrobial Efficacy :
Research conducted on various derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial enzyme systems . -
Neuroprotective Effects :
Another study highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative damage .
Q & A
Basic: What are the recommended synthetic routes for 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide, and how can computational methods improve efficiency?
Answer:
Efficient synthesis requires integrating computational reaction path searches with experimental validation. Quantum chemical calculations (e.g., DFT) predict feasible pathways, while automated reaction screening narrows optimal conditions (e.g., solvent, temperature). For instance, ICReDD’s approach combines quantum mechanics and information science to reduce trial-and-error experimentation . Key steps include:
- Pre-synthesis modeling : Identify intermediates and transition states.
- Experimental validation : Use high-throughput screening to test predicted conditions.
- Feedback loops : Refine computational models using experimental data.
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
Multi-modal characterization is essential:
- NMR spectroscopy : Assign peaks for pyrazole, pyrimidinone, and acetamide moieties.
- X-ray crystallography : Resolve 3D structure and confirm substituent positions (e.g., phenyl vs. pyrazolyl groups) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>98%) and detect byproducts.
Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for scaling this compound’s synthesis?
Answer:
DoE minimizes experiments while maximizing data robustness. For example:
- Factorial designs : Screen variables (e.g., catalyst loading, temperature).
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. pH).
- Central Composite Design : Optimize parameters like reaction time and solvent polarity .
Post-optimization, validate with triplicate runs and ANOVA analysis.
Advanced: What methodologies are suitable for analyzing environmental degradation pathways of this compound?
Answer:
Degradation studies require:
- LC-HRMS : Identify metabolites and degradation products.
- Computational modeling : Simulate hydrolysis/oxidation pathways (e.g., using Gaussian or ORCA) .
- Atmospheric chamber experiments : Study photolytic degradation under controlled UV/ozone conditions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?
Answer:
Address discrepancies via:
- DFT-based NMR prediction : Compare computed chemical shifts with experimental data .
- Isotopic labeling : Trace fragment origins in MS.
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm assignments .
Advanced: What experimental strategies evaluate the biological activity of this compound?
Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Molecular docking : Predict binding modes with AutoDock or Schrödinger .
- Cellular uptake studies : Use confocal microscopy with fluorescent analogs.
Basic: How can solubility and stability profiles be systematically assessed for this compound?
Answer:
- Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, PBS).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .
- Thermal analysis : DSC/TGA to identify decomposition temperatures .
Advanced: What approaches determine the compound’s potential as a catalyst or ligand in heterogeneous systems?
Answer:
- Surface adsorption studies : Use BET or XPS to analyze interactions with metal oxides.
- Kinetic profiling : Compare turnover frequencies (TOF) in catalytic cycles.
- Reactor design : Apply CRDC subclass RDF2050112 (reaction fundamentals) to optimize fixed-bed reactors .
Advanced: How can thermodynamic properties (e.g., ΔG of formation) be experimentally and computationally derived?
Answer:
- Calorimetry : Measure enthalpy via isothermal titration calorimetry (ITC).
- Computational estimation : Use Gaussian to calculate Gibbs free energy .
- MD simulations : Predict solvation free energy with explicit solvent models .
Basic: What computational modeling approaches are recommended for studying this compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
